molecular formula C7H10O2 B076254 3-Ethylcyclopentane-1,2-dione CAS No. 13494-08-1

3-Ethylcyclopentane-1,2-dione

Cat. No. B076254
CAS RN: 13494-08-1
M. Wt: 126.15 g/mol
InChI Key: RRVYBPVLSILURP-UHFFFAOYSA-N
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Description

“3-Ethylcyclopentane-1,2-dione” is a chemical compound with the molecular formula C7H10O2 . It is similar to “3-Methyl-1,2-cyclopentanedione”, which is present in coffee and has anti-inflammatory effects .


Molecular Structure Analysis

The molecular structure of “3-Ethylcyclopentane-1,2-dione” is based on its molecular formula, C7H10O2 . It has a molar mass of 126.153 Da .


Physical And Chemical Properties Analysis

“3-Ethylcyclopentane-1,2-dione” has a density of 1.1±0.1 g/cm3, a boiling point of 198.1±9.0 °C at 760 mmHg, and a vapour pressure of 0.4±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 43.4±3.0 kJ/mol, a flash point of 68.9±4.4 °C, and an index of refraction of 1.460 .

Scientific Research Applications

  • Carboxylic Acid Isostere Application : Cyclopentane-1,3-diones, closely related to 3-Ethylcyclopentane-1,2-dione, have been explored as a novel isostere for the carboxylic acid functional group. This is significant in drug design, where such moieties can effectively substitute carboxylic acids. This has led to the development of potent thromboxane A2 receptor antagonists, demonstrating the utility of this moiety in medicinal chemistry (Ballatore et al., 2011).

  • Reactivity with Aromatic Aldehydes : Studies have shown that compounds like 3,3-Dichloropentane-2,4-dione, related to 3-Ethylcyclopentane-1,2-dione, react with aromatic aldehydes under Darzens reaction conditions. This is important for understanding the chemical behavior and potential applications of these diones in organic synthesis (Mamedov et al., 1995).

  • Synthetic Intermediate : Cyclopentane-1,2-dione, a compound structurally similar to 3-Ethylcyclopentane-1,2-dione, has been used as a synthetic intermediate in creating a variety of organic compounds, including propellanes, iso-coumarones, and pyrazines. This highlights its versatility as a precursor in organic synthesis (Wrobel & Cook, 1980).

  • Organocatalytic Applications : The organocatalytic Michael addition-cyclization reaction of Cyclopentane-1,2-dione with substituted (E)-2-oxobut-3-enoates, closely related to the structure of 3-Ethylcyclopentane-1,2-dione, shows the potential of this compound in creating complex molecules with high yield and enantioselectivity. This application is significant in the field of asymmetric synthesis (Preegel et al., 2015).

  • Potential in Drug Design as a Carboxylic Acid Bio-isostere : Cyclopentane-1,2-diones have been evaluated as potential surrogates for the carboxylic acid functional group in drug design. This research suggests that these compounds could be useful in developing new therapeutics, providing an alternative to traditional carboxylic acid moieties (Ballatore et al., 2014).

Safety And Hazards

“3-Ethylcyclopentane-1,2-dione” may cause an allergic skin reaction . It is advised to avoid breathing dust, gas, or vapors, and to avoid contact with skin and eyes . Protective equipment should be worn, and contaminated work clothing should not be allowed out of the workplace .

properties

IUPAC Name

3-ethylcyclopentane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-2-5-3-4-6(8)7(5)9/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRVYBPVLSILURP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30860270
Record name 1,2-Cyclopentanedione, 3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30860270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethylcyclopentane-1,2-dione

CAS RN

13494-08-1
Record name 3-Ethyl-1,2-cyclopentanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13494-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Cyclopentanedione, 3-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013494081
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Cyclopentanedione, 3-ethyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2-Cyclopentanedione, 3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30860270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethylcyclopentane-1,2-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.451
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
MA Gianturco, AS Giammarino, RG Pitcher - Tetrahedron, 1963 - Elsevier
Five cyclic diketones isolated from coffee oil (four of them isomeric) have been proved to be: (a) 3-methylcyclopentane-1,2-dione; (b) 3,4-dimethylcyclopentane-1,2-dione; (c) 3,5-…
Number of citations: 81 www.sciencedirect.com
F Gao, DJ Burnell - The Journal of Organic Chemistry, 2006 - ACS Publications
Lewis acid-mediated reactions of 1,2-bis(trimethylsilyloxy)cyclobutene with acetals derived from a variety of aldehydes, followed by treatment with Amberlyst 15 resin in TFA, yielded 1,3-…
Number of citations: 24 pubs.acs.org
A Paju, T Kanger, T Pehk, AM Müürisepp… - Tetrahedron: Asymmetry, 2002 - Elsevier
3-Alkyl-1,2-cyclopentanediones undergo asymmetric 3-hydroxylation with the Sharpless Ti-complex resulting in enantiomeric 3-hydroxy carbonyl compounds with ee up to 95% in …
Number of citations: 25 www.sciencedirect.com
K Angkinand - 2014 - scholarworks.csun.edu
This thesis would not have been possible without the help from Nahathai Stapornkul, my friend who has been working with me since starting until the very end. Thank you for your …
Number of citations: 3 scholarworks.csun.edu
J Stoffelsma, G Sipma, DK Kettenes… - Journal of agricultural …, 1968 - ACS Publications
RESULTS As a result of the present investigation 158 compounds were identified; 30 have been published (Stoffelsma and Pypker, 1968). The compounds identified are grouped in …
Number of citations: 133 pubs.acs.org

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